

Spectroscopic Analysis of Linalyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl butyrate*

Cat. No.: B1205819

[Get Quote](#)

Introduction

Linalyl butyrate (3,7-dimethylocta-1,6-dien-3-yl butanoate) is a naturally occurring ester widely utilized in the flavor and fragrance industries for its characteristic fruity and floral aroma.^{[1][2]} A comprehensive understanding of its chemical structure is paramount for quality control, synthesis, and various research applications. This technical guide provides an in-depth overview of the spectroscopic data for **linalyl butyrate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data visualizations are presented to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum of **linalyl butyrate** reveals 14 distinct carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Carbon Atom	Chemical Shift (δ) ppm
C=O	~174
-C(O)O-	
C=CH ₂	
C=CH ₂	
C(CH ₃)=CH-	~127-132
C(CH ₃)=CH-	
-CH ₂ -	~22-34
-CH ₂ -	
-CH ₂ -C=O	~34
-CH(CH ₃) ₂	
-CH(CH ₃) ₂	
-CH ₃	~14
-CH ₃	
-CH ₃	

Note: Specific assignments for all carbons require more detailed spectral analysis or computational prediction. General ranges are provided based on typical ester and terpene structures.[\[3\]](#)

¹H NMR Data

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

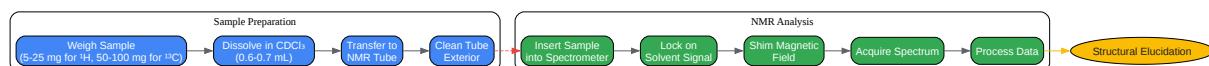
Proton(s)	Chemical Shift (δ) ppm	Multiplicity
-CH=CH ₂	~5.0-6.0	Multiplet
=CH-	~5.1	Triplet
-O-CH ₂ -	~3.7-4.1	Quartet
-CH ₂ -C=O	~2.0-2.2	Triplet
-CH ₂ -	Multiplet	
-CH ₃	Singlet	
-CH ₃	Singlet	
-CH ₃	Triplet	

Note: The table presents expected chemical shift ranges for protons in **linalyl butyrate** based on general values for esters and related structures.^[4] A Varian A-60 instrument was used to acquire a known ¹H NMR spectrum of **linalyl butyrate**.^[5]

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra are obtained through meticulous sample preparation and instrument operation.^[3]

Sample Preparation:


- Sample Quantity: For ¹H NMR, dissolve 5-25 mg of **linalyl butyrate** in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.^{[3][6]}
- Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for **linalyl butyrate** due to its ability to dissolve nonpolar organic compounds.^{[3][6]}
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.^{[3][6]} Ensure complete dissolution by gentle vortexing or sonication.^{[3][6]}
- Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring the liquid column is 4.0 to 5.0 cm high.^[6] Avoid introducing air

bubbles.[6]

- Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any contaminants.[6]

Instrumental Analysis:

- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[6]
- Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[6]
- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal reception.[6]
- Acquisition: A standard single-pulse experiment is typically used for both ^1H and ^{13}C NMR acquisition.[3] Set appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data collection.[6]

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis of **Linalyl butyrate**.

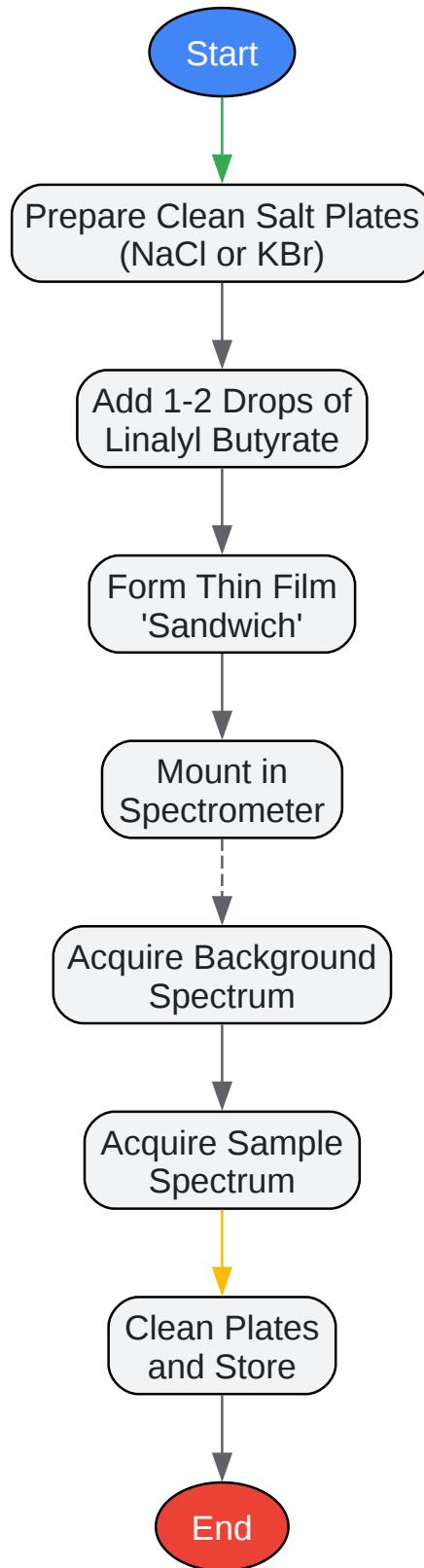
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **linalyl butyrate** is characterized by strong absorption bands corresponding to the ester functional group and the carbon-carbon double bonds.

Functional Group	**Wavenumber (cm ⁻¹) **	Intensity
C=O (ester)	1750-1737	Strong
C-O (ester)	1300-1000	Strong
C=C (alkene)	1680-1640	Medium
=C-H (alkene)	3100-3000	Medium
C-H (alkane)	3000-2850	Strong


Source: General ranges for esters are provided.^[4] Spectra for **linalyl butyrate** have been recorded using techniques such as capillary cell (neat) and attenuated total reflectance (ATR).^[5]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure liquid sample like **linalyl butyrate**, the "neat" sampling technique is straightforward and commonly used.^{[7][8]}

- Plate Preparation: Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator. ^[8] If necessary, clean the plates with a small amount of dry acetone and wipe with a lint-free tissue.^[8]
- Sample Application: Using a Pasteur pipette, place one or two drops of **linalyl butyrate** onto the center of one salt plate.^{[7][8]}
- Sandwich Formation: Place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.^{[7][8]}
- Mounting: Place the "sandwich" into the sample holder of the IR spectrometer.^{[7][8]}
- Spectrum Acquisition: Obtain the IR spectrum according to the instrument's operating procedure. A background spectrum should be run first.

- Cleaning: After analysis, disassemble the plates, rinse them with dry acetone, dry them with a clean Kimwipe, and return them to the desiccator.[7][8]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for neat liquid IR spectroscopy.

Mass Spectrometry (MS)

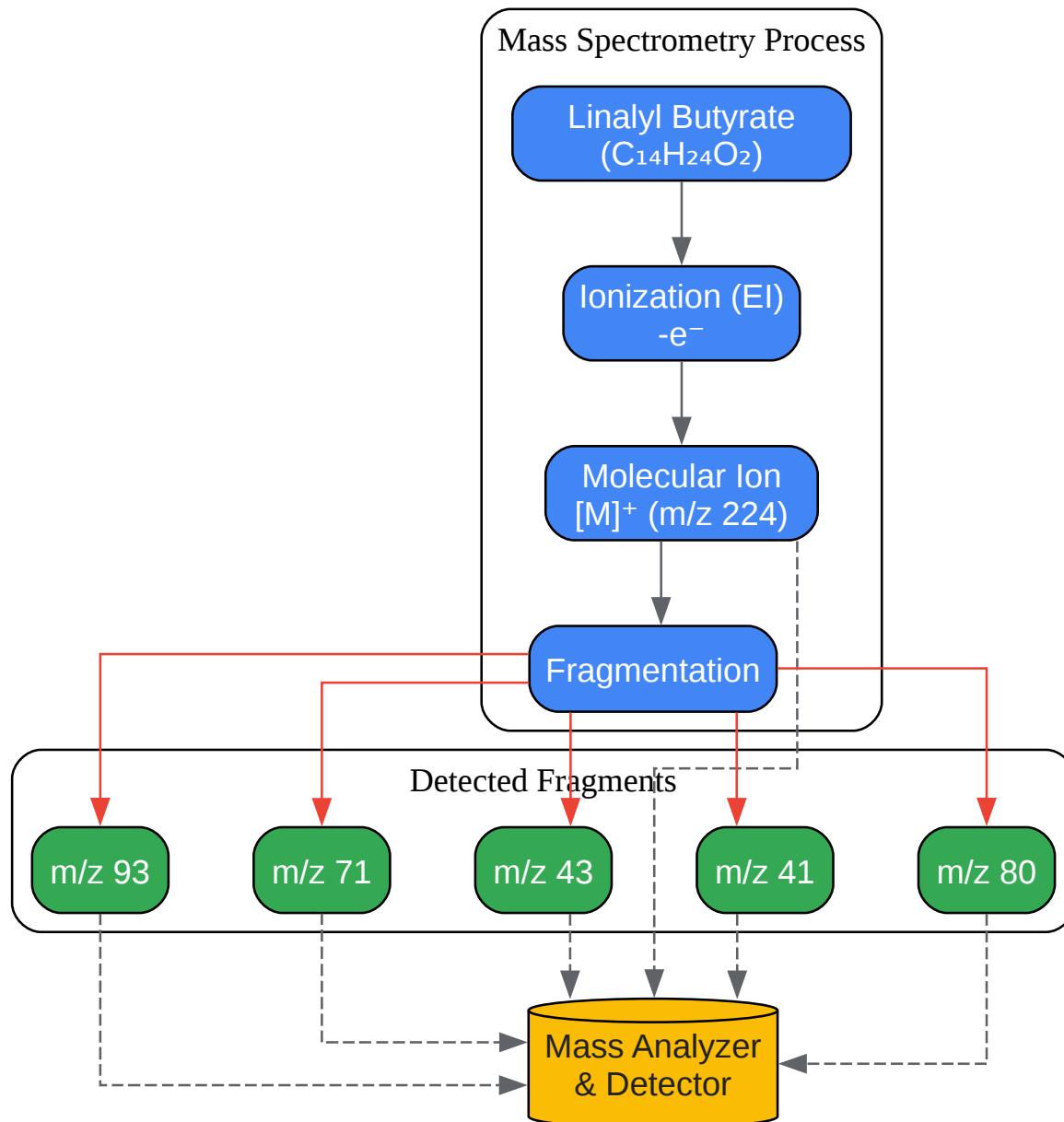
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the analyte.

Mass Spectral Data

Electron ionization (EI) is a common method for analyzing volatile compounds like **linalyl butyrate**.^{[9][10]} The resulting mass spectrum shows the molecular ion peak and various fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Possible Fragment
224	Low	$[M]^+$ (Molecular Ion)
93	100	$[C_7H_9]^+$
71	~45	$[C_4H_7O]^+$
43	~56	$[C_3H_7]^+$ or $[C_2H_3O]^+$
41	~50	$[C_3H_5]^+$
80	~43	$[C_6H_8]^+$

Source: Data compiled from GC-MS analysis.^[5]


Experimental Protocol for Mass Spectrometry

The analysis of a volatile liquid like **linalyl butyrate** typically involves introduction via gas chromatography (GC-MS) or direct injection into the ion source.^[9]

- Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile liquid, this is often done by injecting a dilute solution into a gas chromatograph (GC) which separates the components of the mixture before they enter the mass spectrometer.^[9]

Alternatively, the sample can be heated in a vacuum to generate sufficient vapor pressure for direct analysis.[9]

- Ionization: In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV in electron impact ionization).[10][11] This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[9][11]
- Fragmentation: The excess energy from ionization often causes the molecular ion to break apart into smaller, charged fragments and neutral species.[9]
- Mass Analysis: The ions (molecular ion and fragments) are accelerated by an electric field and then deflected by a magnetic field.[9][11] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion, with lighter ions being deflected more than heavier ones.[11]
- Detection: An ion detector measures the abundance of ions at each m/z value.
- Data Output: The results are displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z .

[Click to download full resolution via product page](#)

Caption: Logical flow of fragmentation in mass spectrometry of **Linalyl butyrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. linalyl butyrate, 78-36-4 [thegoodsentscompany.com]
- 2. Showing Compound Linalyl butyrate (FDB002291) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Linalyl butyrate | C14H24O2 | CID 62321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. webassign.net [webassign.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of Linalyl Butyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205819#spectroscopic-data-for-linalyl-butyrate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com